5-(3,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine
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Overview
Description
5-(3,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine: is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a 3,4-dimethylphenyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethylaniline and hydrazine hydrate.
Formation of Hydrazone: 3,4-dimethylaniline is reacted with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of an acid catalyst to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl or pyrazole rings.
Scientific Research Applications
5-(3,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine: has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is investigated for its role in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory pathways and cell proliferation.
Pathways Involved: It modulates signaling pathways such as the JAK-STAT and MAPK pathways, leading to altered gene expression and cellular responses.
Comparison with Similar Compounds
5-(3,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine: can be compared with other similar compounds:
Similar Compounds: Compounds such as 3,4-dimethylphenylhydrazine, 3,4-dimethylphenylpyrazole, and 3,4-dimethylphenyltriazole share structural similarities.
Uniqueness: The presence of the 3,4-dimethylphenyl group and the specific positioning of the amine group on the pyrazole ring confer unique chemical and biological properties, making it distinct from other pyrazole derivatives.
This compound , covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-(3,4-dimethylphenyl)-1H-pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-7-3-4-9(5-8(7)2)10-6-11(12)14-13-10/h3-6H,1-2H3,(H3,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUYXLFYSLLVDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NN2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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